molecular formula C19H18N4O5S2 B466434 N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide CAS No. 433258-66-3

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide

Cat. No.: B466434
CAS No.: 433258-66-3
M. Wt: 446.5g/mol
InChI Key: UCVTUFJBKIRJLF-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with aniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
  • N-{4-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide

Uniqueness

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biological Activity

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Chemical Formula : C₁₄H₁₅N₃O₅S₂
  • IUPAC Name : 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea
  • Molecular Weight : 369.416 g/mol

The structure includes a sulfonamide group, which is critical for its biological activity, particularly in inhibiting carbonic anhydrases.

Inhibition of Carbonic Anhydrases

Research has demonstrated that this compound exhibits significant inhibitory effects on various isoforms of carbonic anhydrases (CAs). The following table summarizes the binding affinities of this compound against different CA isoforms:

Carbonic Anhydrase Isoform Binding Affinity (Kd)
CA I6 nM
CA II40 µM
CA XII1.85 µM
CA XIII1.67 µM

These findings suggest that the compound is particularly potent against CA I, with a nanomolar affinity, indicating its potential as a therapeutic agent targeting conditions influenced by carbonic anhydrase activity.

The mechanism by which this compound inhibits carbonic anhydrases involves competitive inhibition at the active site of the enzyme. The presence of the sulfonamide group allows for effective binding to the zinc ion present in the enzyme's active site, thereby blocking the conversion of carbon dioxide to bicarbonate.

Case Studies

  • Antitumor Activity : In a study investigating various benzenesulfonamide derivatives, it was found that compounds similar to this compound displayed antitumor activity against mouse lymphoid leukemia models. However, specific results regarding this compound were not extensively documented in terms of in vivo efficacy.
  • Therapeutic Applications : The compound's ability to inhibit carbonic anhydrases suggests potential applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer where CA activity is dysregulated.

Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of benzenesulfonamides for their pharmacological properties. A notable study highlighted that modifications to the aromatic ring could enhance binding affinity and selectivity towards specific CA isoforms. For instance, compounds with increased hydrophobicity showed improved interaction with CA I and XIII.

Properties

IUPAC Name

1-phenyl-3-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c20-29(25,26)17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)22-19(24)21-14-4-2-1-3-5-14/h1-13,23H,(H2,20,25,26)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVTUFJBKIRJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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